2-Methoxyphenol-d3

概要

説明

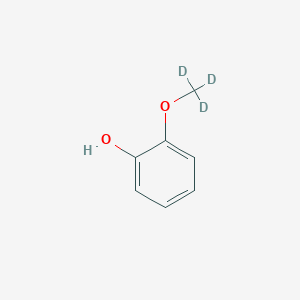

2-Methoxyphenol-d3, also known as deuterated guaiacol, is a deuterium-labeled version of 2-Methoxyphenol. This compound is primarily used in research and chemical labeling applications. It is a phenolic compound containing a methoxy functional group, and it appears as a colorless liquid .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methoxyphenol-d3 can be synthesized by reacting guaiacol (2-Methoxyphenol) with deuterium gas. The specific synthesis steps are typically carried out under moisture-proof conditions to avoid interference with moisture .

Industrial Production Methods: The industrial production of this compound involves the methylation of o-catechol using potash and dimethyl sulfate. This process results in the formation of 2-Methoxyphenol, which is then reacted with deuterium gas to produce this compound .

化学反応の分析

Types of Reactions: 2-Methoxyphenol-d3 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form catechols.

Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation: Quinones

Reduction: Catechols

Substitution: Various substituted phenols

科学的研究の応用

Pharmacological Applications

Antioxidant Activity

Research has shown that 2-methoxyphenol derivatives possess significant antioxidant properties. A study investigated the structure-activity relationship (SAR) of various 2-methoxyphenols, including 2-methoxyphenol-d3, focusing on their ability to inhibit cyclooxygenase-2 (COX-2) and their antioxidant capacity. The findings indicated that certain derivatives exhibited high levels of antioxidant activity, which could be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on human cancer cell lines using various 2-methoxyphenols. The cytotoxic effects were measured using the MTT assay, which evaluates cell viability. The results indicated that while some derivatives showed high cytotoxicity, this compound demonstrated moderate effects, suggesting potential use in cancer treatment protocols .

Food Science Applications

Stability of Edible Oils

A study explored the effectiveness of aminomethyl derivatives of 2-methoxyphenol on enhancing the oxidative stability of coconut oil during frying and storage. The research indicated that these derivatives significantly delayed the formation of free fatty acids (FFA) and peroxide values (PV), thereby improving the shelf life and quality of edible oils . The following table summarizes the effects observed:

| Antioxidant | FFA Increase (after 6 hours) | PV Increase |

|---|---|---|

| Control | Significant | High |

| DMMMP (500 ppm) | Moderate | Moderate |

| PMVA (350 ppm) | Minimal | Low |

| TBHQ (200 ppm) | None | Low |

This data underscores the potential for using 2-methoxyphenol derivatives as natural antioxidants in food preservation.

Analytical Chemistry Applications

Gas Chromatography-Mass Spectrometry (GC-MS)

this compound is utilized as an internal standard in GC-MS analyses due to its stable isotopic composition. This application is particularly relevant in studies assessing the presence of phenolic compounds in various matrices, including food products and biological samples. Its use enhances the accuracy and reliability of quantitative analyses .

Environmental Monitoring

Detection of Phenolic Compounds

The compound serves as a marker for monitoring environmental pollutants, particularly in studies assessing the impact of industrial effluents on aquatic ecosystems. Its presence can indicate contamination levels and help evaluate the effectiveness of remediation strategies .

Case Studies

-

Antioxidant Efficacy in Food Products

A study published in the Food and Nutrition Journal evaluated two aminomethyl derivatives of 2-methoxyphenol for their antioxidant properties in coconut oil. The results demonstrated a significant reduction in oxidative degradation compared to control samples without antioxidants . -

Pharmacological Research on COX-2 Inhibition

A comprehensive SAR study highlighted the potential of 2-methoxyphenol derivatives as COX-2 inhibitors, suggesting their utility in developing new anti-inflammatory medications .

作用機序

2-Methoxyphenol-d3 exerts its effects through various mechanisms:

Antioxidant Activity: It acts as a potent scavenger of reactive oxygen radicals, which may be associated with its effect on cell proliferation.

Anti-inflammatory Activity: It inhibits the expression of cyclooxygenase-2 (COX-2) and the activation of nuclear factor kappa B (NF-κB), which are involved in inflammatory responses.

類似化合物との比較

2-Methoxyphenol (Guaiacol): The non-deuterated version of 2-Methoxyphenol-d3.

3-Methoxyphenol: Another isomer of methoxyphenol.

4-Methoxyphenol:

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR studies and other research applications where tracking and identifying the structure of compounds is essential .

生物活性

2-Methoxyphenol-d3, also known as Guaiacol-d3, is a deuterated form of guaiacol, a phenolic compound with significant biological activities. This article explores its biological activity, particularly focusing on its roles as an anti-inflammatory agent, antioxidant, and potential therapeutic applications.

- Molecular Formula : CHDO

- Molecular Weight : 127.156 g/mol

- Density : 1.137 g/cm³

- Boiling Point : 205 °C

- CAS Number : 74495-69-5

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. Studies have shown that it inhibits lipopolysaccharide (LPS)-stimulated COX-2 expression in macrophages, which is crucial in mediating inflammatory responses .

Antioxidant Properties

The antioxidant activity of 2-methoxyphenols, including this compound, has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. These studies indicate that compounds in this class can effectively neutralize free radicals, thereby reducing oxidative stress—a contributing factor in many diseases like cancer and cardiovascular disorders .

Quantitative Structure-Activity Relationship (QSAR)

A study investigating the biological activities of various 2-methoxyphenols utilized QSAR models to predict their effectiveness as COX-2 inhibitors. The results indicated a strong correlation between molecular descriptors (e.g., ionization potential and electronegativity) and biological activity, suggesting that structural modifications could enhance therapeutic efficacy .

Cytotoxicity Studies

Research has shown that the cytotoxicity of 2-methoxyphenols varies significantly among different compounds. For instance, the cytotoxic concentration (CC50) against human cancer cell lines was determined using the MTT assay. The findings indicated that while some derivatives exhibited high cytotoxicity, this compound demonstrated moderate effects, making it a candidate for further investigation in cancer therapeutics .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methoxyphenol-d3 with high isotopic purity?

To synthesize this compound, deuterium incorporation must be optimized. Common methods include acid- or base-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled temperatures. Isotopic purity is confirmed via ¹H NMR (absence of proton signals at the methoxy group) and mass spectrometry (e.g., ESI-MS or GC-MS) to verify ≥98% deuterium incorporation . Contamination risks arise from residual protons in solvents or catalysts, necessitating rigorous purification steps like column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires:

- NMR spectroscopy : Compare ¹³C and DEPT-135 spectra with non-deuterated analogs to confirm deuterium placement and aromatic ring integrity.

- Isotopic ratio mass spectrometry (IRMS) : Quantify D/H ratios to ensure isotopic consistency.

- X-ray crystallography (if crystalline): Resolve bond lengths and angles to confirm deuteration sites .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Use GC-MS or LC-HRMS with deuterium-specific transitions to distinguish it from non-deuterated analogs. Internal standards (e.g., ¹³C-labeled analogs) improve quantification accuracy. For trace analysis, derivatization with silylating agents enhances volatility and detection sensitivity in GC-MS .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Discrepancies often arise from solvent purity or measurement protocols. To resolve:

- Replicate experiments using standardized conditions (e.g., OECD guidelines).

- Cross-validate with computational models (e.g., COSMO-RS for solubility predictions).

- Reference peer-reviewed databases like NIST Chemistry WebBook for benchmark values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods to avoid inhalation of volatile deuterated compounds.

- Store in airtight, labeled containers away from light/moisture.

- Follow OSHA-compliant waste disposal protocols for deuterated organics .

Advanced Research Questions

Q. How does deuteration at the methoxy group influence the reaction kinetics of this compound in oxidative pathways?

Deuteration alters kinetic isotope effects (KIEs) , slowing reaction rates in oxidative processes (e.g., hydroxylation by cytochrome P450 enzymes). Use stopped-flow spectroscopy or computational DFT simulations to measure KIEs. For example, kₐₗᵢgₕₜ/k_D ratios >1 indicate significant isotopic effects in rate-determining steps .

Q. Can this compound serve as a tracer in metabolic flux studies?

Yes. Its deuterated methoxy group is metabolically stable in many systems, enabling tracking via LC-HRMS or ²H NMR . Applications include:

- Mapping lignin degradation pathways in microbial systems.

- Quantifying phenolic metabolite turnover in plant tissues .

Q. What computational methods predict the vibrational spectra of this compound for IR/Raman studies?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts vibrational modes. Compare calculated spectra with experimental IR/Raman data to assign deuteration-sensitive peaks (e.g., C-D stretching at ~2100 cm⁻¹) .

Q. How do solvent isotope effects (SIEs) impact the stability of this compound in aqueous solutions?

In D₂O, SIEs alter hydrogen bonding and hydrolysis rates. Monitor stability via:

- UV-Vis spectroscopy for pH-dependent absorbance shifts.

- Kinetic studies comparing degradation rates in H₂O vs. D₂O.

SIEs >1 suggest deuteration stabilizes the compound in aqueous media .

Q. What strategies mitigate isotopic scrambling during derivatization of this compound for GC-MS analysis?

特性

IUPAC Name |

2-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480725 | |

| Record name | 2-Methoxyphenol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-69-5 | |

| Record name | 2-Methoxyphenol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。